Product packaging for 3-Methoxy-1-hydroxymethyladamantane(Cat. No.:CAS No. 36964-32-6)

3-Methoxy-1-hydroxymethyladamantane

Cat. No.: B1444647
CAS No.: 36964-32-6
M. Wt: 196.29 g/mol
InChI Key: MMFYGJVTPUSYHQ-UHFFFAOYSA-N
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Description

3-Methoxy-1-hydroxymethyladamantane (CAS 36964-32-6) is a functionalized adamantane derivative of significant interest in medicinal chemistry research. Its molecular formula is C12H20O2, with a molecular weight of 196.2860 g/mol . The compound features a robust and symmetrical adamantane cage structure, substituted with both methoxy and hydroxymethyl functional groups. These groups provide handles for further chemical modification and influence the molecule's overall properties. Adamantane derivatives are prized in drug discovery for their ability to impart favorable characteristics to a molecule, primarily by significantly enhancing lipophilicity, which can improve membrane permeability and bioavailability . The rigid, three-dimensional adamantane scaffold is also an excellent tool for probing enzyme active sites and receptor pockets, as it can orient pharmacophoric groups in specific spatial arrangements . Research into analogous compounds indicates potential applications for this and similar adamantane-based structures in several areas. These include serving as core scaffolds for developing novel antimicrobial agents , as building blocks for inhibitors targeting metabolic enzymes like diacylglycerol acyltransferase 1 (DGAT1) , and in the design of ligands for neurological targets, given the propensity of adamantane derivatives to cross the blood-brain barrier . The presence of dual oxygen-containing functional groups makes this compound a versatile intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2 B1444647 3-Methoxy-1-hydroxymethyladamantane CAS No. 36964-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-1-adamantyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-14-12-5-9-2-10(6-12)4-11(3-9,7-12)8-13/h9-10,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFYGJVTPUSYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CC3CC(C1)CC(C3)(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735086
Record name (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36964-32-6
Record name (3-Methoxytricyclo[3.3.1.1~3,7~]decan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Chromatographic Characterization of 3 Methoxy 1 Hydroxymethyladamantane and Its Analogues in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 3-Methoxy-1-hydroxymethyladamantane, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the position of its functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical environment of all hydrogen atoms in the molecule. Due to the high symmetry of the adamantane (B196018) cage, even when substituted, the spectrum can be simpler than for other molecules of similar size. mdpi.com The key expected signals for this compound are:

Adamantane Cage Protons: A series of overlapping multiplets in the range of approximately 1.5 to 2.2 ppm, corresponding to the 14 protons on the adamantane skeleton. mdpi.com

Methoxymethyl Protons (-OCH₃): A distinct singlet appearing around 3.3-3.8 ppm, characteristic of a methoxy (B1213986) group attached to an aliphatic carbon. researchgate.netdocbrown.info

Hydroxymethyl Protons (-CH₂OH): A singlet or a multiplet (if coupled to the hydroxyl proton) for the two protons of the hydroxymethyl group, typically found around 3.2-3.5 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary significantly depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, with its C₁₂H₂₀O₂ formula, distinct signals are expected for the methoxy carbon, the hydroxymethyl carbon, and the carbons of the adamantane cage.

Adamantane Cage Carbons: The bridgehead (tertiary) and methylene (B1212753) (secondary) carbons of the adamantane skeleton typically resonate in the range of 28-40 ppm. mdpi.com The carbons bearing the substituents (C-1 and C-3) will be shifted further downfield.

Methoxy Carbon (-OCH₃): A signal for the methoxy carbon is expected around 50-60 ppm. docbrown.info

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group typically appears in the 60-70 ppm region.

Substituted Bridgehead Carbons (C-1 and C-3): The carbons directly attached to the oxygen atoms will be significantly deshielded, with expected chemical shifts in the 70-80 ppm range.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
Adamantane CH, CH₂1.5 - 2.2 (multiplets)28 - 40Signals for the unsubstituted adamantane cage protons and carbons.
-OCH₃~ 3.3 (singlet)~ 55Characteristic signal for the methoxy group.
-CH₂OH~ 3.4 (singlet)~ 65Signal for the hydroxymethyl group.
-OHVariable (broad singlet)N/AChemical shift is solvent and concentration dependent.
C1-CH₂OHN/A~ 70 - 80Bridgehead carbon attached to the hydroxymethyl group.
C3-OCH₃N/A~ 70 - 80Bridgehead carbon attached to the methoxy group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Formula: C₁₂H₂₀O₂, Molecular Weight: 196.29), the mass spectrum would confirm this mass and provide insight into its structure.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 196. The fragmentation of adamantane derivatives is highly characteristic. The rigid cage structure is stable, and a prominent fragment in many adamantane spectra corresponds to the adamantyl cation at m/z = 135, resulting from the loss of a substituent. youtube.com

For this compound, key fragmentation pathways would involve:

Loss of a methoxy radical (-•OCH₃): Leading to a fragment at m/z = 165.

Loss of a hydroxymethyl radical (-•CH₂OH): Also leading to a fragment at m/z = 165.

Alpha-cleavage: Common for ethers and alcohols, which can lead to various smaller fragments. miamioh.edu For example, cleavage of the bond between the adamantane cage and the hydroxymethyl group can generate the stable adamantyl cation.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z Value Predicted Fragment Ion Possible Neutral Loss
196[C₁₂H₂₀O₂]⁺•Molecular Ion (M⁺•)
181[C₁₁H₁₇O₂]⁺•CH₃
165[C₁₁H₁₇O]⁺•OCH₃ or •CH₂OH
135[C₁₀H₁₅]⁺•OCH₃ and CH₂O

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for its alcohol and ether groups, as well as the hydrocarbon backbone. mdpi.com

Key expected absorption bands include:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group in an alcohol. masterorganicchemistry.com This is often the most prominent feature in the spectrum.

C-H Stretch: Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the adamantane cage and methyl groups. masterorganicchemistry.com A weak band may also appear around 2815-2830 cm⁻¹ which can be diagnostic for a methoxy group. semanticscholar.orgdocbrown.info

C-O Stretch: Strong absorptions in the fingerprint region between 1050-1250 cm⁻¹. The C-O stretch of the primary alcohol (-CH₂OH) is expected around 1050 cm⁻¹, while the C-O stretch of the ether linkage is typically found around 1100-1150 cm⁻¹. docbrown.info

Interactive Data Table: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3200 - 3600O-H stretchAlcohol (-OH)Strong, Broad
2850 - 2950C-H stretchAlkane (Adamantane)Strong, Sharp
~1100 - 1150C-O stretchEther (C-O-C)Strong
~1050C-O stretchPrimary AlcoholStrong

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Adamantane and its less polar derivatives are readily analyzed by GC. Given its molecular weight, this compound should be amenable to GC analysis, potentially after derivatization of the polar hydroxyl group to increase volatility, although direct analysis is often possible. The retention time would depend on the column polarity and temperature program. The coupled mass spectrometer allows for definitive identification of the eluting peak.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of adamantane derivatives. researchgate.net Due to the presence of both a moderately polar ether and a polar hydroxyl group, this compound is well-suited for analysis by reversed-phase HPLC (RP-HPLC).

Stationary Phase: A C18 or C8 column is typically used. For highly polar analytes, a polar-embedded phase column can be employed to achieve better retention and peak shape, especially with highly aqueous mobile phases. youtube.com

Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be used as the eluent. The exact ratio would be optimized to achieve a suitable retention time.

Detection: UV detection can be challenging as the molecule lacks a strong chromophore. nih.gov Therefore, detectors like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) are more appropriate for quantification and identification.

The retention of adamantane derivatives in RP-HPLC is influenced by the nature and position of their substituents; the hydroxyl group significantly increases polarity, leading to earlier elution times compared to non-polar analogues like unsubstituted adamantane. researchgate.net

Theoretical and Computational Investigations of 3 Methoxy 1 Hydroxymethyladamantane and Adamantane Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of adamantane (B196018) derivatives. scienceopen.com These methods allow for the precise calculation of molecular orbitals, charge distributions, and reactivity indices.

The electronic properties of the adamantane cage can be systematically altered through functionalization. For instance, substituting the adamantane cage with electron-donating or electron-accepting groups can significantly modify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov In the case of 3-Methoxy-1-hydroxymethyladamantane, the methoxy (B1213986) (-OCH3) group, being an electron-donating group, is expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack at specific positions. Conversely, the hydroxymethyl (-CH2OH) group can also influence the electronic distribution.

DFT calculations can be employed to generate electrostatic potential maps, which visualize the charge distribution across the molecule and highlight regions prone to nucleophilic or electrophilic attack. tandfonline.com For this compound, the oxygen atoms of the methoxy and hydroxymethyl groups would be regions of high electron density, indicating their potential to act as hydrogen bond acceptors.

Furthermore, quantum chemical calculations can predict various molecular properties that are crucial for understanding reactivity. These properties, along with their typical computational methodologies, are summarized in the table below.

PropertyComputational MethodSignificance for this compound
HOMO-LUMO Gap DFT (e.g., B3LYP)Indicates chemical reactivity and electronic stability. A smaller gap suggests higher reactivity.
Electron Affinity and Ionization Potential DFT, Coupled Cluster (CCSD(T))Determines the ease of accepting or donating an electron, crucial for redox processes.
Dipole Moment DFTQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Vibrational Frequencies DFTPredicts the infrared and Raman spectra, allowing for experimental identification and characterization. tandfonline.com

Studies on functionalized adamantanes have shown that substitutions can induce significant changes in molecular geometry and electronic structure. aps.org For example, the introduction of substituents can lead to bond elongation and alter the symmetry of the adamantane core, which in turn affects the electronic and optical properties. nih.gov The chemical reactivity of hydrogens in adamantane can also be calculated, with bridgehead hydrogens generally being more reactive towards electrophiles. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While the adamantane cage itself is highly rigid, the substituents attached to it can possess conformational flexibility. youtube.com Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the conformational landscape of substituted adamantanes like this compound.

MD simulations can track the atomic motions of a molecule over time, providing a dynamic picture of its behavior. nih.gov For this compound, MD simulations can reveal the preferred orientations of the methoxy and hydroxymethyl groups relative to the adamantane core. These simulations can also identify stable conformers and the energy barriers between them.

The conformational preferences of adamantane derivatives can be influenced by various factors, including:

Steric Hindrance: The bulky adamantane cage can restrict the rotation of its substituents.

Intramolecular Hydrogen Bonding: The hydroxymethyl group in this compound could potentially form a weak intramolecular hydrogen bond with the oxygen of the methoxy group, influencing its conformation.

Solvent Effects: The surrounding solvent molecules can interact with the solute and affect its conformational equilibrium. tandfonline.com

Classical molecular dynamics simulations have been used to study the behavior of adamantane and its derivatives in various environments, such as encapsulated within carbon nanotubes, providing insights into their dynamic interactions. researchgate.net Such studies can also be applied to understand how this compound might interact with biological macromolecules or other host systems.

The following table summarizes key aspects of conformational analysis using molecular modeling techniques.

Analysis TypeTechniqueInsights for this compound
Conformational Search Monte Carlo, Systematic SearchIdentifies low-energy conformers of the flexible side chains.
Energy Minimization Molecular Mechanics (e.g., AMBER, CHARMM)Optimizes the geometry of different conformers to find the most stable structures.
Molecular Dynamics Classical MDSimulates the dynamic behavior and conformational transitions in solution or other environments.
Free Energy Calculations Umbrella Sampling, MetadynamicsQuantifies the relative stability of different conformers and the energy barriers for interconversion.

Structure-Activity Relationship (SAR) Studies via Computational Methods

The adamantane scaffold is a popular building block in medicinal chemistry due to its lipophilic nature and rigid structure, which can enhance the pharmacological properties of a drug. mdpi.comresearchgate.net Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how modifications to the adamantane core affect biological activity and for designing more potent and selective compounds. mdpi.comnih.gov

SAR studies on adamantane derivatives have been instrumental in the development of drugs for a wide range of targets, including viral ion channels, enzymes, and receptors. nih.govnih.gov These studies often involve synthesizing a series of analogs with systematic variations in their substituents and then correlating these structural changes with their biological activity.

Computational methods play a vital role in modern SAR by:

Molecular Docking: Predicting the binding mode and affinity of adamantane derivatives to a biological target. This can help to rationalize the observed SAR and guide the design of new analogs with improved interactions. nih.gov

3D-QSAR: Developing predictive models that relate the 3D properties of molecules (e.g., steric and electrostatic fields) to their biological activity. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. mdpi.com

Pharmacophore Modeling: Identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) required for biological activity.

For this compound, a hypothetical SAR study might involve synthesizing analogs with different ether and alcohol chain lengths or replacing the substituents with other functional groups to probe the chemical space around the adamantane scaffold. The data from such a study could then be used to build a QSAR model to predict the activity of novel, unsynthesized compounds.

The table below outlines the computational approaches used in SAR studies of adamantane derivatives.

Computational MethodApplicationRelevance to this compound
Molecular Docking Predicts binding pose and affinity to a target protein.Could be used to hypothesize its interaction with a specific biological target.
3D-QSAR (CoMFA/CoMSIA) Correlates 3D molecular fields with biological activity.Could be used to build predictive models for a series of analogs. mdpi.com
Pharmacophore Modeling Identifies key features for biological activity.Helps in designing new scaffolds with similar activity profiles.
ADME-T Prediction Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity.Essential for evaluating the drug-likeness of the compound.

Rational Design Principles for Adamantane-Based Molecular Systems

The insights gained from theoretical and computational studies provide a foundation for the rational design of novel adamantane-based molecular systems with tailored properties. nih.gov The unique structural and physicochemical characteristics of the adamantane cage make it an attractive scaffold for a variety of applications. researchgate.net

Key principles in the rational design of adamantane-based systems include:

Scaffold Hopping: Replacing a part of an existing active molecule with an adamantane cage to improve its properties, such as lipophilicity, metabolic stability, or to explore new binding interactions. nih.gov

Multivalency: Utilizing the multiple bridgehead positions of adamantane to attach several copies of a bioactive ligand, leading to enhanced binding affinity and selectivity through the chelate effect.

Modulation of Physicochemical Properties: The adamantane moiety significantly increases the lipophilicity of a molecule. This property can be fine-tuned by the introduction of polar functional groups, such as the methoxy and hydroxymethyl groups in this compound, to achieve a desired balance of solubility and membrane permeability. mdpi.compensoft.net

Constrained Presentation of Pharmacophores: The rigid adamantane scaffold can be used to hold pharmacophoric groups in a specific spatial orientation, which can lead to higher potency and selectivity for a biological target.

Computational tools are integral to the rational design process. Molecular modeling can be used to design and evaluate new adamantane derivatives in silico before committing to their chemical synthesis, thereby saving time and resources. For example, virtual screening of adamantane-based compound libraries against a specific protein target can identify potential hits for further development. nih.gov The design of adamantane-based inhibitors for enzymes like histone deacetylases (HDACs) showcases the successful application of these principles. nih.gov

The following table highlights rational design strategies involving the adamantane scaffold.

Design StrategyDescriptionPotential Application for this compound
Bioisosteric Replacement Using the adamantane group to replace other cyclic or aliphatic groups in a known drug.Could be used to improve the pharmacokinetic properties of an existing drug.
Fragment-Based Design Using the adamantane scaffold as a starting point for growing a more complex molecule.The methoxy and hydroxymethyl groups can serve as handles for further chemical modification.
Design of Covalent Inhibitors Incorporating a reactive group onto the adamantane scaffold to form a covalent bond with the target.The hydroxymethyl group could be modified into a reactive warhead.
Carrier for Drug Delivery Utilizing the adamantane cage to encapsulate or tether drug molecules for targeted delivery. mdpi.comThe functional groups could be used to attach it to a larger delivery system.

Biomedical Research Applications of Adamantane Scaffolds: Implications for 3 Methoxy 1 Hydroxymethyladamantane As a Building Block

Design and Synthesis of Adamantane-Containing Compounds for Therapeutic Targets

The adamantane (B196018) moiety is a highly valued pharmacophore in drug design due to its unique structural and physicochemical properties. Its three-dimensional, rigid structure and high lipophilicity can enhance binding to biological targets, improve metabolic stability, and facilitate passage through biological membranes.

Enzyme Inhibition Mechanisms and Adamantane Conjugates

Adamantane derivatives have been successfully incorporated into enzyme inhibitors. The bulky adamantyl group can act as a "space-filling" anchor, occupying hydrophobic pockets within an enzyme's active site or allosteric sites, thereby leading to potent and selective inhibition. This strategy has been employed in the development of inhibitors for enzymes such as dipeptidyl peptidase-4 (DPP-4) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). However, there is no specific literature available that details the use of 3-Methoxy-1-hydroxymethyladamantane in the synthesis of enzyme inhibitors or elucidates the role of its specific functional groups in enzyme-inhibitor interactions.

Ion Channel Modulation and Adamantane-Based Ligands

The adamantane nucleus has been a key structural feature in several ion channel modulators. The most notable examples are amantadine (B194251) and memantine (B1676192), which act on the M2 proton channel of the influenza A virus and the NMDA receptor ion channel, respectively. The lipophilic adamantane cage is thought to interact with hydrophobic regions of the ion channel proteins, leading to channel blockade or modulation of gating properties. Research on other adamantane-based ligands has explored their potential in modulating various other ion channels. Nevertheless, studies specifically employing this compound as a scaffold for novel ion channel modulators have not been reported.

Receptor Agonism and Antagonism with Adamantane Scaffolds

The incorporation of an adamantane group into ligands for various receptors has been shown to influence their binding affinity and functional activity. The adamantyl moiety can enhance interactions with hydrophobic subpockets within receptor binding sites, leading to either agonistic or antagonistic effects. This approach has been applied to a range of receptors, including retinoid X receptors and chemokine receptors. There is currently no published research that describes the synthesis or pharmacological evaluation of receptor agonists or antagonists derived from this compound.

Antimicrobial Research Utilizing Adamantane Derivatives

The adamantane scaffold has a long history in antimicrobial drug discovery, particularly in the field of virology. Its derivatives have also been investigated for their potential as antibacterial and antifungal agents.

Antiviral Agents (e.g., Influenza, Herpes Simplex Virus)

The antiviral activity of adamantane derivatives is best exemplified by amantadine and rimantadine, which were used for the prophylaxis and treatment of influenza A infections. These compounds target the M2 proton channel, interfering with viral uncoating. Other adamantane-containing compounds have been explored for activity against a range of viruses, including herpes simplex virus and HIV. The potential for this compound to serve as a building block for new antiviral agents has not been investigated in the available scientific literature.

Antibacterial and Antifungal Compound Development

In an era of increasing antimicrobial resistance, the development of new antibacterial and antifungal agents is a critical area of research. Adamantane derivatives have been explored for their antimicrobial properties, often being conjugated with other pharmacophores to enhance their activity. The lipophilicity of the adamantane cage can facilitate penetration of the microbial cell wall. Despite the need for novel antimicrobial scaffolds, there are no published studies on the synthesis of antibacterial or antifungal compounds derived from this compound or an evaluation of its potential in this therapeutic area.

Antineoplastic Investigations of Adamantane Conjugates

The adamantane scaffold has been extensively explored in the design of new anticancer agents. Its incorporation into various molecules has been shown to enhance their pharmacological properties, leading to the development of potent antineoplastic conjugates.

Cisplatin (B142131) Derivatives and DNA Cross-linking Agents

Cisplatin is a widely used chemotherapy drug that exerts its anticancer effect primarily through the formation of DNA crosslinks, which ultimately triggers cell death. google.com It forms various adducts with DNA, with the most common being 1,2-intrastrand cross-links between adjacent purine (B94841) bases. nih.gov Research has shown that cisplatin can also form DNA-protein cross-links, which may contribute to its cytotoxicity. nih.gov While transplatin, the trans isomer of cisplatin, also binds to DNA, it is therapeutically ineffective, highlighting the importance of the specific stereochemistry in its mechanism of action. nih.gov

The conjugation of adamantane moieties to platinum complexes is an area of interest in the development of new anticancer drugs. The bulky and lipophilic nature of the adamantane scaffold can influence the drug's interaction with DNA and other cellular components. While specific studies on this compound-cisplatin conjugates are not detailed in the provided information, the general principle involves using the adamantane cage to modify the physicochemical properties of the platinum agent, potentially leading to altered DNA binding and improved efficacy. The formation of these crosslinks can block DNA replication and transcription, leading to cell cycle arrest and apoptosis. google.comnih.gov

Targeting Cancer Cell Apoptosis and Cell Cycle Arrest

A key strategy in cancer therapy is the induction of apoptosis, or programmed cell death, in tumor cells. google.com Adamantane derivatives have shown promise in this area. For instance, the synthetic retinoid adamantane derivative CD437 is known to be a potent inducer of apoptosis in various cancer types, including lung cancer, breast cancer, and leukemia. nih.gov Another example is the adamantyl arotinoid chalcone (B49325) derivative MX781, which exhibits anticancer activity by inhibiting IκB kinase. nih.gov

Adamantane-linked isothiourea derivatives have also been investigated for their anticancer properties. nih.gov Some of these compounds have demonstrated significant cytotoxic effects against human tumor cell lines and have been shown to suppress tumor growth in animal models. nih.gov The mechanism of action for some adamantane derivatives involves the induction of the intrinsic (mitochondrial) apoptotic pathway, characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. embopress.org

Furthermore, many anticancer drugs exert their effects by causing cell cycle arrest, which prevents cancer cells from proliferating. nih.gov The cell cycle is regulated by a series of checkpoints that can be targeted by therapeutic agents. nih.govnih.gov DNA damage, for instance, can trigger cell cycle arrest at the G1/S or G2/M transitions, allowing time for DNA repair or, if the damage is too severe, leading to apoptosis. nih.govwikipedia.org The combination of adamantane derivatives with other anticancer agents, such as cisplatin, has been shown to synergistically promote cell cycle arrest and apoptosis in cancer cells. nih.gov

Table 1: Examples of Adamantane Derivatives with Anticancer Activity

Compound/Derivative ClassCancer Type/Cell LineObserved Effect
CD437 (Synthetic Retinoid)Lung cancer, breast cancer, leukemiaInduction of apoptosis nih.gov
MX781 (Adamantyl Arotinoid Chalcone)-Inhibition of IκB kinase nih.gov
Adamantane-linked isothiourea derivativesHepatocellular carcinomaSuppression of tumor growth nih.gov
Adamantane thiadiazole derivativesLung carcinomaInduction of mitochondria-mediated apoptosis embopress.org

Neuropharmacological Applications of Adamantane-Structured Molecules (e.g., NMDA Receptor Antagonism)

The adamantane scaffold is a key feature in several drugs with significant neuropharmacological activity, most notably as antagonists of the N-Methyl-D-aspartate (NMDA) receptor. mdpi.comnih.gov The NMDA receptor is a glutamate (B1630785) receptor and ion channel protein found in nerve cells that is crucial for synaptic plasticity and memory function. mdpi.com Overactivation of NMDA receptors can lead to excessive calcium influx and excitotoxicity, a process implicated in various neurological disorders. mdpi.com

Amantadine (1-aminoadamantane) and memantine (1-amino-3,5-dimethyladamantane) are two prominent examples of adamantane derivatives that act as uncompetitive NMDA receptor antagonists. mdpi.commdpi.com They bind within the ion channel of the receptor, blocking the flow of ions. mdpi.com This mechanism is distinct from competitive antagonists that bind to the glutamate or glycine (B1666218) binding sites. mdpi.com

The clinical utility of amantadine and memantine is attributed to their low-to-moderate affinity and rapid blocking/unblocking kinetics. mdpi.com This allows them to preferentially block the excessive receptor activity associated with pathological conditions without significantly interfering with normal synaptic transmission. mdpi.com Amantadine is used in the treatment of Parkinson's disease, where it can provide mild anti-dyskinetic benefits. mdpi.com Memantine is used in the treatment of moderate-to-severe Alzheimer's disease, where it is thought to have neuroprotective effects by mitigating Aβ-induced neuronal degeneration. mdpi.com The primary inhibitory action of amantadine at pharmaceutically relevant concentrations is to stabilize the closed state of the NMDA receptor channel. pensoft.net

Adamantane Scaffolds in Prodrug Development and Drug Delivery Systems

The unique physicochemical properties of the adamantane cage make it an excellent scaffold for the development of prodrugs and advanced drug delivery systems. researchgate.netresearchgate.net Its lipophilicity, rigidity, and biocompatibility are key attributes that are exploited in this context. researchgate.netnih.gov

Adamantane can be incorporated into drug molecules to improve their pharmacokinetic properties. researchgate.net The rigid adamantane moiety can protect adjacent functional groups from metabolic degradation, thereby enhancing the drug's stability and distribution in the body. researchgate.net This has led to the development of adamantane-containing prodrugs, where the adamantane unit is used to mask the active drug until it reaches its target, at which point it is cleaved to release the therapeutic agent. For example, a new structural scaffold of carbon monoxide (CO) prodrugs has been designed using an adamantane moiety to stabilize a critical precursor structure.

In drug delivery, the adamantane scaffold is used in several ways: researchgate.net

As a building block: Functional groups can be covalently attached to the adamantane cage to create structures like dendrimers. researchgate.netresearchgate.net

In self-assembled systems: The lipophilicity of adamantane allows it to be incorporated into liposomes, where it can act as a membrane anchor for targeting ligands. researchgate.net It can also form strong host-guest complexes with cyclodextrins. researchgate.net

The use of adamantane in these systems is driven by its biocompatibility, low toxicity, and the relative ease and low cost of its chemical modifications. researchgate.netnih.gov This makes it a versatile platform for creating targeted and controlled-release drug formulations. researchgate.net

Pharmacological and Toxicological Considerations of Adamantane Derivatives in Preclinical Research

Metabolic Pathways and Biotransformation of Adamantane (B196018) Scaffolds

The metabolic fate of drugs containing an adamantane scaffold is primarily dictated by the cage's high lipophilicity and the presence of functional groups. The adamantane core itself is chemically robust, but it is susceptible to enzymatic modification, which is a critical step in its biotransformation and subsequent excretion.

The principal metabolic pathway for adamantane-based compounds is hydroxylation, a reaction predominantly mediated by the cytochrome P450 (CYP) family of enzymes nih.gov. This process introduces polar hydroxyl groups onto the carbon cage, increasing the molecule's water solubility and facilitating its elimination.

Site of Hydroxylation: Hydroxylation typically occurs at the tertiary carbon atoms (bridgehead positions) of the adamantane nucleus, as these positions are sterically accessible and electronically activated. In the absence of other directing functional groups, this process can be non-selective, leading to a mixture of hydroxylated metabolites nih.gov. For instance, the metabolism of drugs like memantine (B1676192) and amantadine (B194251) results in several hydroxylated species nih.gov.

Influence of Substituents: The substituents on the adamantane scaffold play a crucial role in directing metabolism. Electron-withdrawing or sterically bulky groups can influence which bridgehead is preferentially hydroxylated. For a compound like 3-Methoxy-1-hydroxymethyladamantane, the existing hydroxymethyl group is itself a likely product of the metabolism of a simpler adamantane precursor. The methoxy (B1213986) group could potentially undergo O-demethylation, another common metabolic reaction, to yield a hydroxyl group.

Further Biotransformation: Following initial oxidation, the newly formed hydroxyl groups can undergo further biotransformation. A key secondary metabolic route is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes conjugate glucuronic acid to the hydroxylated adamantane. This process significantly increases the polarity of the metabolite, preparing it for renal or biliary excretion.

The rigid cage structure of adamantane can protect nearby functional groups from metabolic cleavage, which can enhance the stability and plasma half-life of a drug nih.govpublish.csiro.aumdpi.com.

In Vitro and In Vivo Pharmacokinetic Profiling Methodologies

The preclinical pharmacokinetic profiling of adamantane derivatives involves a suite of standardized in vitro and in vivo assays to determine their absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for predicting a drug candidate's behavior in humans.

In Vitro Methodologies: Computational and laboratory-based in vitro models provide early insights into the ADME properties of drug candidates.

Assay TypePurposeCommon Models
Solubility Determines the aqueous solubility, which impacts absorption.Kinetic and thermodynamic solubility assays in various buffers (e.g., PBS).
Permeability Predicts absorption across the intestinal wall.Caco-2 cell monolayer assays; Parallel Artificial Membrane Permeability Assay (PAMPA).
Metabolic Stability Evaluates the rate of metabolism by key enzymes.Incubation with liver microsomes, S9 fractions, or hepatocytes.
CYP Inhibition Assesses the potential for drug-drug interactions.Incubation with specific recombinant CYP enzymes (e.g., CYP3A4, CYP2D6).
Plasma Protein Binding Determines the fraction of drug bound to plasma proteins, which affects distribution and availability.Equilibrium dialysis; Ultracentrifugation.

Study Design: Animals are administered the compound through various routes, most commonly oral (PO) and intravenous (IV) jubilantbiosys.com. IV administration provides a baseline for systemic exposure and clearance, while PO administration allows for the determination of oral bioavailability.

Sample Collection: Blood samples are collected at predetermined time points. For more detailed distribution studies, tissues such as the brain, liver, and kidneys are also harvested jubilantbiosys.com. Cerebrospinal fluid (CSF) may be collected to assess blood-brain barrier penetration, a key property for centrally acting drugs jubilantbiosys.com.

Bioanalysis: The concentration of the parent drug and its major metabolites in plasma, tissue homogenates, or other biological fluids is quantified using highly sensitive analytical techniques, predominantly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Pharmacokinetic Parameters: The concentration-time data are used to calculate key pharmacokinetic parameters, including:

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of Distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

Half-life (t½): The time required for the drug concentration to decrease by half.

Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Mechanistic pharmacokinetic models, such as those involving bile duct or carotid artery cannulation in rats, can provide more detailed information on specific routes of excretion and distribution jubilantbiosys.com.

Target Selectivity and Off-Target Activity in Adamantane-Based Drug Candidates

The unique structure of the adamantane moiety is a key determinant of both the on-target selectivity and potential off-target activities of drug candidates. Its properties are often leveraged to enhance the pharmacological profile of a molecule.

Role as a Rigid Scaffold: The adamantane cage is a non-planar, rigid, and three-dimensional structure consensus.apppublish.csiro.au. This rigidity allows medicinal chemists to position other pharmacophoric groups in a precise spatial orientation, which can lead to an optimal fit within the binding site of a biological target, thereby increasing potency and selectivity publish.csiro.aupublish.csiro.au.

Hydrophobic Interactions: Adamantane is highly lipophilic and hydrophobic. This characteristic enables it to fit snugly into hydrophobic pockets or cavities within target proteins or enzyme active sites nih.gov. This "lipophilic bullet" effect can significantly enhance binding affinity and contribute to target selectivity nih.gov. The incorporation of an adamantyl group can increase the calculated partition coefficient (cLogP) of a molecule, which is a measure of its lipophilicity publish.csiro.au.

Ion Channel Blocking: The bulky and symmetric nature of the adamantane group allows it to physically block ion channels nih.govmdpi.com. For example, amantadine and memantine function by blocking the M2 proton channel of the influenza A virus and the NMDA receptor ion channel in the central nervous system, respectively nih.gov.

Despite these advantages, the same properties that confer selectivity can also lead to off-target effects. The high lipophilicity that drives binding to a desired hydrophobic pocket can also promote binding to unintended, structurally similar hydrophobic pockets in other proteins, leading to off-target activity.

Table: Influence of Adamantane Scaffold on Drug Selectivity

Feature of Adamantane Scaffold Impact on Target Selectivity Potential for Off-Target Activity
Rigid 3D Structure Precisely orients functional groups for optimal binding to the intended target. May inadvertently create a conformation that fits into an unrelated off-target site.
High Lipophilicity Enhances binding affinity by occupying hydrophobic pockets in the target protein. Can lead to non-specific binding to other lipophilic sites, such as other receptors, enzymes, or plasma proteins.

| Steric Bulk | Can provide selectivity by preventing the molecule from binding to smaller, related active sites. | May cause unintended steric clashes or allosteric modulation at off-target proteins. |

Emerging Toxicological Paradigms in Adamantane Medicinal Chemistry

While the adamantane core itself is generally considered to have an acceptable toxicity profile, the toxicological evaluation of adamantane-based drug candidates is an evolving field researchgate.net. Research is moving beyond simple measures of acute toxicity to more nuanced assessments of potential liabilities.

Metabolite-Mediated Toxicity: A key area of focus is the potential for metabolites to be more toxic than the parent compound. While hydroxylation is primarily a detoxification pathway, subsequent reactions could, in some cases, lead to the formation of reactive metabolites. Understanding the complete biotransformation pathway is crucial to identifying any such risks.

Bioaccumulation Potential: The high lipophilicity of many adamantane derivatives raises concerns about their potential to accumulate in adipose tissue. While this property can be exploited to increase drug half-life, excessive accumulation could lead to long-term toxicity. Modern toxicological assessments often include tissue distribution studies to quantify accumulation in various organs over time.

Specific Organ Toxicity: Preclinical studies are designed to detect potential organ-specific toxicity (e.g., hepatotoxicity, cardiotoxicity, nephrotoxicity). For instance, compounds recovered from oil sand process-affected water, which include adamantane-based carboxylic acids, have demonstrated cellular toxicity in certain organisms researchgate.net. Chronic toxicity studies in animal models are essential to unmask any long-term, low-dose toxic effects that might not be apparent in acute studies .

Computational Toxicology: The use of in silico tools to predict ADME and toxicity (ADME-T) properties is now a standard part of early drug discovery nih.gov. These computational models can flag potential liabilities, such as inhibition of hERG channels (a predictor of cardiotoxicity) or potential for genotoxicity, allowing for the early redesign of candidates before significant resources are invested.

Future Directions and Emerging Research Frontiers for 3 Methoxy 1 Hydroxymethyladamantane and Adamantane Derivatives

Development of Next-Generation Adamantane-Based Bioactive Molecules

The success of early adamantane (B196018) derivatives like amantadine (B194251) and memantine (B1676192) has paved the way for the development of next-generation bioactive molecules. nih.govnih.gov A significant future direction lies in the design of novel adamantane-containing compounds targeting a broader range of diseases.

Research Focus Areas:

Antiviral Agents: While resistance has emerged for older adamantane antivirals, the scaffold remains a valuable starting point for developing new agents against viruses like Influenza A, Herpes simplex, Hepatitis C, and HIV. nih.gov Research is focused on modifying the adamantane core to overcome resistance mechanisms and broaden the antiviral spectrum.

Neurological Disorders: Adamantane's ability to cross the blood-brain barrier makes it an attractive scaffold for central nervous system (CNS) drugs. nih.govresearchgate.net Future research will likely focus on developing derivatives that modulate targets beyond the NMDA receptor, such as AMPA receptors and KATP channels, for conditions like Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. nih.govnih.gov

Metabolic Diseases: Adamantane derivatives like vildagliptin and saxagliptin are already used to treat type 2 diabetes. nih.govmdpi.com The development of new dipeptidyl peptidase-4 (DPP-4) inhibitors and other modulators of metabolic pathways represents a significant growth area.

Anticancer and Antimicrobial Agents: The lipophilic nature of adamantane can enhance the ability of drugs to penetrate cell membranes, a desirable property for anticancer and antimicrobial agents. mdpi.comresearchgate.net Researchers are exploring the incorporation of adamantane moieties into known pharmacophores to improve their efficacy and pharmacokinetic profiles. mdpi.com

Key Research Findings:

Recent studies have demonstrated the potential of newly synthesized adamantane derivatives in various therapeutic areas. For instance, novel derivatives have shown promise in restricting diabetes-induced cognitive deficits by modulating neuroinflammatory pathways. nih.gov Other research has focused on synthesizing adamantane derivatives with significant antimicrobial activity against a range of bacterial and fungal strains. mdpi.com The introduction of the adamantane moiety often leads to increased lipophilicity, which can enhance the bioavailability and therapeutic effect of the synthesized compounds. mdpi.com

Integration with Supramolecular Chemistry and Nanotechnology

The rigid, well-defined structure of adamantane makes it an ideal building block in supramolecular chemistry and nanotechnology. nih.govnih.gov Its ability to form stable host-guest complexes, particularly with cyclodextrins and cucurbit[n]urils, is a key area of emerging research. nih.govresearchgate.net

Applications in Drug Delivery and Beyond:

Targeted Drug Delivery: Adamantane can act as a molecular anchor, facilitating the attachment of drugs to carrier systems like liposomes and dendrimers. nih.govpensoft.net This allows for targeted delivery to specific cells or tissues, potentially increasing therapeutic efficacy while reducing side effects. nih.gov The strong interaction between adamantane and cyclodextrins is being exploited to create drug delivery systems with controlled release mechanisms. nih.gov

Bio-sensing and Diagnostics: The specific recognition between adamantane and host molecules can be harnessed to develop sensitive and selective biosensors. nih.gov These systems can be designed to detect specific biomarkers for disease diagnosis.

Nanomaterials Assembly: In nanotechnology, adamantane derivatives are used as building blocks for the self-assembly of well-ordered 3D nanostructures. researchgate.netwikipedia.org This is achieved through host-guest interactions, leading to the formation of stable and functional nanoparticle arrays with potential applications in electronics and optics. researchgate.net

Emerging Trends:

The integration of adamantane-based supramolecular systems with stimuli-responsive materials is a particularly exciting frontier. For example, systems that release a drug in response to a specific pH or enzyme concentration in the target tissue are being developed. mdpi.com This allows for precise spatiotemporal control over drug delivery. mdpi.com

Advancements in High-Throughput Screening and Combinatorial Chemistry for Adamantane Libraries

To accelerate the discovery of new adamantane-based drugs, researchers are increasingly turning to high-throughput screening (HTS) and combinatorial chemistry. nih.gov These technologies allow for the rapid synthesis and evaluation of large libraries of adamantane derivatives.

Strategies for Accelerated Discovery:

Combinatorial Synthesis: The development of efficient synthetic methods allows for the creation of diverse libraries of adamantane compounds with various functional groups at different positions of the adamantane cage. This diversity is crucial for exploring the structure-activity relationships (SAR) of new drug candidates.

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of these large compound libraries against a multitude of biological targets. enamine.netthermofisher.com This allows for the identification of "hits"—compounds that show promising activity—in a much shorter timeframe than traditional screening methods. The use of pre-plated screening libraries with drug-like properties can increase the likelihood of finding successful lead compounds. thermofisher.com

DNA-Encoded Libraries: A cutting-edge approach involves the use of DNA-encoded libraries, where each adamantane derivative is tagged with a unique DNA barcode. This technology allows for the screening of millions or even billions of compounds simultaneously, significantly accelerating the initial stages of drug discovery. rsc.org

Impact on Drug Discovery:

These advanced screening and synthesis methods are making it possible to systematically explore the chemical space around the adamantane scaffold. This will undoubtedly lead to the discovery of novel bioactive molecules with improved properties and new mechanisms of action.

Interdisciplinary Approaches in Adamantane-Focused Drug Discovery

The future of adamantane research will be characterized by increasingly interdisciplinary collaborations. The complexity of modern drug discovery and materials science necessitates a multifaceted approach that integrates expertise from various fields.

Synergistic Collaborations:

Chemistry and Biology: Synthetic chemists will continue to design and create novel adamantane derivatives, while biologists will evaluate their activity in cellular and animal models. This iterative process of design, synthesis, and testing is fundamental to drug discovery.

Computational Modeling: Computational chemists and molecular modelers will play a crucial role in predicting the properties of new adamantane derivatives and their interactions with biological targets. researchgate.net In silico screening and molecular dynamics simulations can help prioritize which compounds to synthesize and test, saving time and resources.

Pharmacology and Clinical Medicine: Pharmacologists will study the absorption, distribution, metabolism, and excretion (ADME) properties of promising drug candidates, while clinicians will ultimately evaluate their safety and efficacy in human trials.

By combining these diverse perspectives and technologies, researchers can more effectively unlock the full therapeutic potential of 3-Methoxy-1-hydroxymethyladamantane and the broader class of adamantane derivatives.

Q & A

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in adamantane derivatives?

  • Methodological Answer : Multivariate regression (PLS or PCA) correlates electronic descriptors (HOMO/LUMO energies) with biological activity. Free-Wilson or Fujita-Ban models deconvolute substituent contributions. Machine learning (Random Forest or SVM) predicts novel analogs, validated by leave-one-out cross-validation .

Q. How to address discrepancies in crystallographic data for adamantane derivatives?

  • Methodological Answer : High-resolution X-ray diffraction (λ = 0.71073 Å) resolves disorder in the adamantane cage. Twinning analysis (using PLATON) and Hirshfeld surface calculations differentiate polymorphs. For ambiguous cases, solid-state NMR (¹³C CP/MAS) supplements crystallographic data .

Q. What experimental controls are essential in stability studies of this compound under accelerated conditions?

  • Methodological Answer : Forced degradation studies (40°C/75% RH for 6 months) assess thermal/humidity effects. Control samples in inert atmospheres (N₂) isolate oxidative pathways. Degradation products are profiled using UPLC-QTOF-MS, with toxicity predictions via Derek Nexus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.